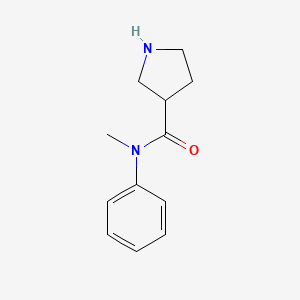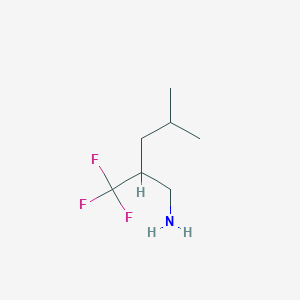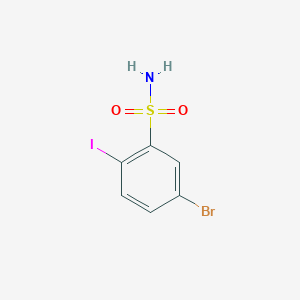
(2E)-2-fluoro-3-(1h-imidazol-5-yl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor, such as 3-(1H-imidazol-5-yl)prop-2-enoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, minimizing the risk of handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted imidazole derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(2E)-2-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can interact with active sites of enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of (2E)-2-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity . The fluorine atom can enhance the compound’s binding affinity and specificity by participating in electrostatic interactions and altering the electronic properties of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-imidazol-5-yl)prop-2-enoic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
2-Fluoroimidazole: A simpler fluorinated imidazole derivative with different applications and reactivity.
Fluorinated histidine analogs: Compounds with similar structures but different biological activities.
Uniqueness
(2E)-2-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid is unique due to the presence of both the fluorine atom and the imidazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
Propriétés
Numéro CAS |
212555-60-7 |
|---|---|
Formule moléculaire |
C6H5FN2O2 |
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
(E)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h1-3H,(H,8,9)(H,10,11)/b5-1+ |
Clé InChI |
HVHBPCATYMSEEE-ORCRQEGFSA-N |
SMILES isomérique |
C1=C(NC=N1)/C=C(\C(=O)O)/F |
SMILES canonique |
C1=C(NC=N1)C=C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid](/img/structure/B13236616.png)
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)



![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)



![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)
